1H-Indazole-7-carbonitrile

Overview

Description

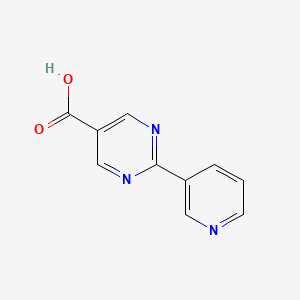

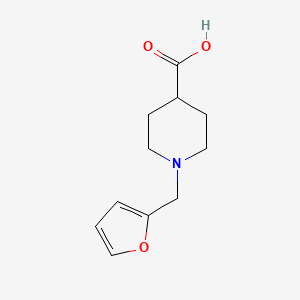

1H-Indazole-7-carbonitrile is a compound with the molecular formula C8H5N3 . It is a type of nitrogen-containing heterocyclic compound bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 143.15 g/mol .

Synthesis Analysis

Recent advances in the synthesis of indazole derivatives have been reported. For instance, the selective electrochemical synthesis of 1H-indazoles and their N-oxides has been described . The synthesis of 1H-indazoles from aminohydrazones with an intramolecular ligand-free palladium-catalyzed C-H amination reaction has also been reported .Chemical Reactions Analysis

The chemical reactions of 1H-Indazole-7-carbonitrile involve a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes . Additionally, the electrosynthesis products were deoxygenated to N-heteroaromatics, owing to cathodic cleavage of the N-O bond via paired electrolysis .Physical And Chemical Properties Analysis

1H-Indazole-7-carbonitrile has a molecular weight of 143.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 143.048347172 g/mol . The topological polar surface area of the compound is 52.5 Ų .Scientific Research Applications

Anticancer Activity

Indazole compounds, including derivatives like 1H-Indazole-7-carbonitrile, have been observed to possess antiproliferative activity against various neoplastic cell lines. They can inhibit cell growth at low concentrations and cause a block in the G0–G1 phase of the cell cycle, which is crucial for cancer treatment research .

Antihypertensive Properties

Indazoles are known to have applications as antihypertensive agents. This suggests that 1H-Indazole-7-carbonitrile could be explored for its potential to manage high blood pressure through vasodilation or other mechanisms .

Antidepressant Effects

The indazole moiety is also associated with antidepressant properties. Research into 1H-Indazole-7-carbonitrile could uncover new pathways or targets for treating depression .

Anti-inflammatory Uses

As indazoles serve as anti-inflammatory agents, 1H-Indazole-7-carbonitrile may be useful in developing treatments for inflammation-related conditions .

Antibacterial Applications

The structural motif of indazole is present in several antibacterial compounds, indicating that 1H-Indazole-7-carbonitrile might have potential uses in combating bacterial infections .

Synthesis of N-containing Molecules

1H-Indazole derivatives are valuable in synthesizing various biologically active molecules containing nitrogen. This makes 1H-Indazole-7-carbonitrile a significant compound in medicinal chemistry for creating diverse N-containing pharmaceuticals .

Electrochemical Applications

The electrochemical anodic oxidation approach has been used to synthesize a variety of 1H-indazole derivatives, suggesting that 1H-Indazole-7-carbonitrile could be involved in electrochemical applications that require such synthetic methods .

Building Blocks for Drug Development

Unprotected E-hydrazone esters are important for preparing 1H-indazoles and other biologically active molecules. As such, 1H-Indazole-7-carbonitrile could serve as a building block in drug development processes .

Safety and Hazards

properties

IUPAC Name |

1H-indazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSXSDGUHOPEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648498 | |

| Record name | 1H-Indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indazole-7-carbonitrile | |

CAS RN |

256228-64-5 | |

| Record name | 1H-Indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-7-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 1H-Indazole-7-carbonitrile?

A1: 1H-Indazole-7-carbonitrile demonstrates inhibitory effects on nitric oxide synthases (NOS). [] While the provided abstracts don't delve into specific downstream effects, NOS inhibition is a significant area of study due to its implications in various physiological and pathological processes, including inflammation and cardiovascular regulation.

Q2: How does the structure of 1H-Indazole-7-carbonitrile relate to its biological activity?

A2: While the provided research doesn't explicitly detail the structure-activity relationship of 1H-Indazole-7-carbonitrile, one study focuses on a series of 7-substituted indazoles and their inhibitory effects on NOS. [] This suggests that modifications at the 7th position of the indazole ring system can significantly impact the molecule's interaction with NOS and, consequently, its biological activity. Further research is needed to elucidate the specific structural features contributing to the potency and selectivity of 1H-Indazole-7-carbonitrile as an NOS inhibitor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

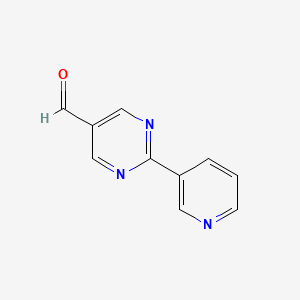

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1326420.png)